molecular formula C15H20BrNO5S B369258 Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate CAS No. 873589-30-1

Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B369258
CAS No.: 873589-30-1
M. Wt: 406.3g/mol
InChI Key: KCOUSHMYPZRTMJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate is a complex organic compound with a molecular formula of C15H20BrNO5S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxylate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The introduction of the 4-bromo-3-methoxyphenyl group is achieved through a substitution reaction, where a bromine atom is introduced to the aromatic ring. The sulfonyl group is then added via a sulfonation reaction, and finally, the carboxylate ester is formed through esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The bromine atom in the aromatic ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors or ion channels, affecting cellular signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Sulfonyl-containing compounds: These molecules contain sulfonyl groups and are often used in pharmaceuticals and agrochemicals.

    Carboxylate esters: These compounds have ester functional groups and are commonly used in organic synthesis.

Properties

IUPAC Name

ethyl 1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)12-4-5-13(16)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOUSHMYPZRTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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